1-[4-(phenylsulfonyl)phenyl]piperidine
Description
1-[4-(Phenylsulfonyl)phenyl]piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a biphenyl moiety containing a sulfonyl group at the para position. The sulfonyl group (SO₂) introduces strong electron-withdrawing properties, which influence the compound’s electronic profile, solubility, and biological interactions.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-21(20,16-7-3-1-4-8-16)17-11-9-15(10-12-17)18-13-5-2-6-14-18/h1,3-4,7-12H,2,5-6,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBPNKAELJYAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl-Attached Phenyl Ring
Modifications to the phenyl ring attached to the sulfonyl group significantly alter physicochemical and biological properties. Key examples include:
- Chlorine Substitution : The 4-chloro derivative (CAS 101768-64-3) exhibits improved metabolic stability compared to the parent compound, likely due to reduced oxidative metabolism .
- Ethoxy Substitution : The 4-ethoxy group increases hydrophobicity and may enhance membrane permeability, as seen in analogues used in enzyme inhibitor studies .
- Nitro Substitution : The nitro group introduces strong electron-withdrawing effects, which can enhance binding to electron-rich enzyme active sites but may reduce bioavailability due to polarity .
Modifications to the Piperidine Ring
The piperidine ring’s substitution pattern influences conformational flexibility and target engagement:
- Fluorinated Side Chains : The addition of a 2,4-difluorophenyl ethyl group (e.g., in ) may improve blood-brain barrier penetration, making such derivatives candidates for neurological targets.
- Simplified Piperidine Derivatives : Removing the biphenyl linkage (e.g., 1-(phenylsulfonyl)piperidine) reduces steric bulk but also decreases potency, as observed in enzyme inhibition studies .
Key Research Findings
Electron-Withdrawing vs. Donating Groups : Para-substituents on the sulfonyl phenyl ring dictate electronic effects. Chlorine (electron-withdrawing) and ethoxy (electron-donating) groups offer divergent profiles, enabling optimization for specific targets .
Fluorine Incorporation : Fluorinated derivatives (e.g., ) leverage fluorine’s electronegativity and metabolic stability, making them suitable for CNS-targeted therapies.
Heterocycle Comparisons : Morpholine and piperidine sulfonyl derivatives differ in ring size and flexibility, directly affecting enzyme inhibition potency and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
